Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structural Modifications
- Functionalization at N8 : The benzyl carboxylate group replaces the hydrogen on the nitrogen, enhancing solubility in organic solvents and providing a handle for further synthetic modifications.
- Amino group at C3 : Introduces a nucleophilic site for conjugation or salt formation, contrasting with the unsubstituted parent scaffold’s limited reactivity.
Physicochemical Properties
| Property | 8-Azabicyclo[3.2.1]octane | Benzyl Derivative |
|---|---|---|
| Molecular Weight | 111.18 g/mol | 260.34 g/mol |
| LogP (Lipophilicity) | 1.2 | 2.8 |
| Water Solubility | High | Low |
The benzyl group’s aromaticity and the carboxylate’s ester linkage significantly alter the compound’s hydrophobicity, favoring its use in non-aqueous reaction environments.
Benzyl Carboxylate Group Functionality and Protective Role
The benzyl carboxylate moiety serves dual roles:
- Protective Group : It shields the nitrogen atom from undesired reactions during multi-step syntheses. The benzyl ester can be selectively removed via hydrogenolysis (H2/Pd-C) or acidic conditions, regenerating the free amine without disrupting the bicyclic framework.
- Steric and Electronic Effects : The bulky benzyl group stabilizes the nitrogen’s lone pair, reducing its basicity and preventing protonation under mild acidic conditions.
Deprotection Conditions
| Method | Conditions | Outcome |
|---|---|---|
| Hydrogenolysis | H2 (1 atm), Pd/C, EtOH | Cleaves benzyl ester to COOH |
| Acidic Hydrolysis | HCl (6M), reflux | Yields carboxylic acid and benzyl alcohol |
This protective strategy is widely employed in the synthesis of tropane alkaloids and related pharmaceuticals, where nitrogen functionality must be temporarily masked.
Properties
IUPAC Name |
benzyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-12-8-13-6-7-14(9-12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,16H2/t12?,13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXKRTUSJPSARB-AGUYFDCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as exo-3-amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester, is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 2231666-52-5
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
Biological Properties
The biological activity of this compound has been primarily explored in the context of its interaction with various biological targets, particularly in the realm of neuropharmacology and potential therapeutic applications.
Pharmacological Activities
-
Neurotransmitter Modulation :
- Studies indicate that derivatives of bicyclic amines can act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity :
- Cytotoxic Effects :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available bicyclic precursors.
- Functionalization Reactions : Various functionalization reactions are employed to introduce amino and carboxylate groups.
- Purification : The final product is purified using chromatography techniques to ensure high purity levels.
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Neuropharmacological Studies :
- Antimicrobial Research :
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmaceutical Agent
The compound belongs to a class of bicyclic amines that have shown promise in drug development. Its structural configuration allows it to interact with biological targets effectively, making it a candidate for the development of new therapeutic agents.
- Analgesic Properties : Research has indicated that derivatives of bicyclic amines exhibit analgesic effects. The specific stereochemistry of Benzyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate may enhance its efficacy as an analgesic by modulating pain pathways in the central nervous system .
- Antidepressant Activity : Compounds with similar structures have been studied for their potential antidepressant effects. The ability of this compound to cross the blood-brain barrier could facilitate its use in treating mood disorders .
Neuroscience Research
Neurotransmitter Modulation
this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
- Dopamine Receptor Interaction : Studies suggest that bicyclic compounds can act as dopamine receptor modulators, which could be beneficial in treating conditions such as schizophrenia and Parkinson's disease . Understanding the binding affinities and functional activities of this compound at various receptor sites is crucial for its development as a neuropharmaceutical.
Synthetic Intermediate
Role in Organic Synthesis
The unique bicyclic structure of this compound makes it a valuable intermediate in organic synthesis.
- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its reactive amine and carboxylate groups. This property is particularly useful in synthesizing novel compounds for pharmaceutical applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 8-azabicyclo[3.2.1]octane derivatives, emphasizing substituents, stereochemistry, and synthetic yields:
Key Findings:
Steric and Electronic Effects: The benzyl ester (e.g., target compound) offers higher stability under acidic conditions compared to tert-butyl esters, which are prone to deprotection (). Amino substituents (e.g., -NH₂ at position 3) enhance hydrogen-bonding interactions in pan-Ras inhibitors, whereas phenoxy groups (e.g., -O-Ph) improve lipophilicity for CNS-targeting agents ().
Stereochemical Impact: The (1R,3s,5S) configuration in the target compound optimizes spatial alignment with Ras protein pockets, unlike the (1R,3r,5S) isomer in phenoxy derivatives, which shows reduced affinity ().
Synthetic Yields :
- tert-Butyl-protected analogs (e.g., 56b in ) achieve ~50% yields via SN2 reactions, while benzyl esters require harsher conditions, often lowering yields ().
Biological Relevance: Pyrazine-substituted derivatives (e.g., 75a in ) exhibit non-opioid analgesic activity with IC₅₀ values < 100 nM, outperforming benzyl-carboxylate analogs in solubility ().
Preparation Methods
Tropane Skeleton Formation
The bicyclic structure is constructed using a Robinson-Schöpf reaction, combining diketones with ammonium acetate under acidic conditions. For example, cyclization of 1,5-diketones with ammonium acetate in acetic acid yields the 8-azabicyclo[3.2.1]octane framework. Alternatively, reductive amination of 1,5-diketones with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C provides the N-benzyl-protected intermediate.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NH₄OAc, AcOH, reflux, 12 h | 65–70% | |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, 0°C → rt, 24 h | 80% |
Functionalization at the 3-Position
Introducing the amino group at the 3-position requires careful stereochemical control. Methods include nucleophilic substitution, Mitsunobu reactions, or reductive amination.
Reductive Amination Strategy
A patent (US8664242B2) details the reductive amination of a ketone intermediate with ammonia or protected amines. For instance, reacting 3-keto-8-benzyl-8-azabicyclo[3.2.1]octane with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 48 hours yields the 3-amino derivative. The stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis.
Example Protocol
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction installs the amino group with inversion of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 3-hydroxy intermediate is converted to the 3-amino derivative via a phthalimide intermediate, followed by hydrazine deprotection.
Reaction Scheme
Carboxylate Ester Installation
The benzyl carboxylate group is introduced via esterification or carbamate formation.
Benzyl Chloroformate Coupling
Reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et₃N) in tetrahydrofuran (THF) affords the protected carbamate.
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagent | Cbz-Cl (1.2 equiv) |
| Base | Et₃N (2.0 equiv) |
| Solvent | THF, 0°C → rt, 12 h |
| Yield | 85–90% |
Deprotection and Final Product Isolation
Final deprotection steps remove temporary protecting groups (e.g., benzyl or Boc) to yield the target compound.
Hydrogenolytic Debenzylation
Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the N-benzyl group while retaining the carboxylate ester.
Conditions
Acidic Hydrolysis of Carbamate
Alternatively, treatment with hydrobromic acid (HBr) in acetic acid cleaves the carbamate, yielding the free amine.
Stereochemical Analysis and Characterization
The (1R,3s,5S) configuration is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Key NOE correlations between H-3 and H-5 protons validate the endo orientation of the amino group.
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.45–3.35 (m, 1H, H-3), 2.90–2.70 (m, 4H, H-1, H-5).
Comparative Evaluation of Synthetic Routes
The reductive amination pathway offers higher yields (75–80%) but requires stringent temperature control. In contrast, the Mitsunobu approach ensures stereochemical fidelity at the cost of additional deprotection steps.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow hydrogenation and immobilized catalysts (e.g., Pd/Al₂O₃) enhance throughput while minimizing metal contamination .
Q & A
Basic: How can synthetic routes for Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate be optimized to improve yield and purity?
Methodological Answer:
Key strategies include:
- Protecting Group Selection : Use tert-butyl carbamate (Boc) as a temporary protecting group for the amine during intermediate synthesis. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate was synthesized in 50% yield via reductive amination with sodium triacetoxyborohydride .
- Catalytic Hydrogenolysis : Post-synthesis, benzyl deprotection can be achieved using palladium on activated carbon (10% Pd/C) under hydrogen atmosphere, as demonstrated in related 8-azabicyclo[3.2.1]octane derivatives .
- Solvent Optimization : Mixtures of dichloroethane (DCE) and trifluoroethanol (TFE) improve reaction homogeneity and reduce side products in reductive amination steps .
Basic: What analytical techniques are critical for confirming the stereochemical integrity of this bicyclic compound?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- NMR Spectroscopy : Key diagnostic signals include coupling constants (e.g., ) between protons on the bicyclic scaffold. For example, NMR of benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate shows distinct carbonyl resonances at δ 159.8 ppm .
- X-ray Crystallography : Resolves absolute configuration, as applied to structurally related compounds like (1R,2R,3S,5S)-8-methyl-3-benzoyloxy derivatives .
Advanced: How do steric and electronic effects influence the reactivity of the 3-amino group in cross-coupling or functionalization reactions?
Methodological Answer:
- Steric Hindrance : The bicyclo[3.2.1]octane scaffold imposes axial compression on the 3-amino group, limiting nucleophilic reactivity. Bulky electrophiles (e.g., 2,4-dimethoxybenzaldehyde) require prolonged reaction times in reductive amination (e.g., 12–24 hours) .
- Electronic Modulation : Electron-withdrawing groups (e.g., benzyl carbamate) reduce amine basicity, enabling selective acylation. For instance, benzyl protection prevents undesired side reactions during piperazine coupling in 5-HT4 receptor agonist syntheses .
- Catalytic Activation : Use Lewis acids like ZnCl₂ to enhance reactivity in amide bond formation, as shown in analogous 3-azabicyclo[3.2.1]octane derivatives .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- SAR Studies : Systematically vary substituents on the bicyclic core and benzyl group. For example, replacing benzyl with 4-fluorophenyl in WIN35428 analogs increased dopamine transporter affinity by 10-fold .
- Metabolic Stability Assays : Compare half-life (t₁/₂) in microsomal preparations. Derivatives with tert-butyl esters show improved stability over benzyl esters due to reduced oxidative metabolism .
- Crystallographic vs. Docking Data : Cross-validate binding modes using X-ray structures of target proteins (e.g., NEK7 kinase) complexed with bicyclic inhibitors .
Basic: How can intermediates like 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate be synthesized and characterized?
Methodological Answer:
- Synthesis : Oxidize the 3-amino group using Dess-Martin periodinane (DMP) in dichloromethane (DCM). Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is obtained in >90% purity via this method .
- Characterization :
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 232.2060 (calculated) for C16H26N+ .
- IR Spectroscopy : Detect carbonyl stretches at 1720–1740 cm⁻¹ .
Advanced: What catalytic systems enable enantioselective synthesis of the (1R,3s,5S) configuration?
Methodological Answer:
- Asymmetric Hydrogenation : Use chiral ligands like (R)-BINAP with [RuCl₂(p-cymene)]₂ to reduce imine intermediates. This approach achieved >90% ee in tert-butyl-protected analogs .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, as applied to ecgonine derivatives .
- Dynamic Kinetic Resolution (DKR) : Combine Pd catalysts with chiral amines to control stereochemistry during ring-closing metathesis .
Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the benzyl ester. Related compounds show <5% degradation over 6 months under these conditions .
- Degradation Monitoring :
Advanced: How does the bicyclo[3.2.1]octane scaffold influence pharmacokinetic properties in preclinical models?
Methodological Answer:
- LogP Modulation : The scaffold’s rigidity reduces LogP by 0.5–1.0 units compared to flexible analogs, enhancing aqueous solubility .
- CYP450 Interactions : Tert-butyl derivatives exhibit lower CYP3A4 inhibition (IC₅₀ > 50 μM) than benzyl analogs, reducing drug-drug interaction risks .
- Blood-Brain Barrier (BBB) Penetration : Methyl esters (e.g., WIN35428) show higher BBB permeability (Pe = 8.2 × 10⁻⁶ cm/s) due to reduced hydrogen bonding .
Basic: What synthetic pitfalls arise during scale-up of this compound, and how are they mitigated?
Methodological Answer:
- Exothermic Reactions : Reductive amination with NaBH(OAc)₃ requires controlled addition (<1 h) to prevent thermal runaway. Use jacketed reactors with T < 25°C .
- Byproduct Formation : Residual palladium from hydrogenolysis is removed via activated charcoal filtration (<0.1 ppm Pd) .
- Crystallization Challenges : Seed with pure enantiomers to avoid amorphous solid formation during tert-butyl deprotection .
Advanced: What computational methods predict the conformational dynamics of this compound in solution?
Methodological Answer:
- MD Simulations : AMBER force fields model the chair-boat transition of the bicyclic core, correlating with NMR NOE data .
- DFT Calculations : B3LYP/6-31G* optimizations predict protonation states at physiological pH (pKa ~8.5 for the tertiary amine) .
- Docking Studies : AutoDock Vina screens binding poses against targets like 5-HT4 receptors, validated by SPR affinity assays (KD = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
